1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-

描述

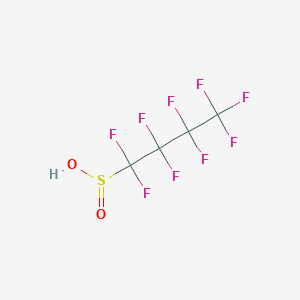

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is a colorless liquid that is considered a superacid. It is a member of the perfluoroalkyl family of chemicals, characterized by the replacement of all hydrogen atoms in the butyl group with fluorine atoms. This compound has a molecular formula of C4HF9O3S and a molecular weight of 300.09 .

准备方法

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound through a series of steps involving the reduction of the iodine compound and subsequent sulfonation.

化学反应分析

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfinic acids.

Substitution: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can participate in substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- has a wide range of scientific research applications, including:

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of perfluoroalkyl substances in biological systems.

Industry: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is used in the production of stain repellents for carpets and furniture, as well as in flame retardants

作用机制

The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .

相似化合物的比较

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is unique among similar compounds due to its specific structure and properties. Similar compounds include:

Perfluorooctanoic acid: A longer-chain perfluoroalkyl acid with different chemical properties and applications.

Heptafluorobutyric acid: A shorter-chain perfluoroalkyl acid with distinct reactivity and uses.

Perfluoropentanoic acid: Another perfluoroalkyl acid with varying chain length and properties

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

生物活性

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS No. 375-73-5) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound through a review of available studies and data.

Table 1: Chemical Properties of 1-Butanesulfinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C4H3F9O2S |

| Molecular Weight | 250.13 g/mol |

| Structure | Chemical Structure |

| Solubility | Soluble in water |

| Toxicity Classification | Low acute toxicity |

Toxicological Studies

1-Butanesulfinic acid has been evaluated for its toxicological effects in various studies. The findings indicate that the compound exhibits low acute oral and dermal toxicity in animal models. Notably:

- Irritation Potential : It is classified as a slight skin and eye irritant in rabbits but is not a skin sensitizer in guinea pigs .

- Repeated Dose Toxicity : In a 28-day repeat-dose study conducted on rats at doses up to 1000 mg/kg/day, no significant treatment-related changes were observed in clinical observations or laboratory findings. The No Observed Adverse Effect Level (NOAEL) was established at this highest dose tested .

Endocrine Disruption

Research has suggested that exposure to perfluorinated compounds can lead to endocrine disruption. Studies involving the potassium salt of 1-butanesulfinic acid (K+PFBS) have shown potential thyroid and developmental effects in rats and mice following repeated exposures .

- Thyroid Effects : Significant decreases in thyroid hormone levels were noted in both adult and developing animals exposed to PFBS .

- Developmental Impacts : Developmental studies indicated potential adverse effects on fetal development when pregnant females were exposed to high doses of PFBS .

Case Study 1: Liver Effects

A study reported hepatocellular necrosis in rats administered high doses of PFBS. The incidence of liver weight changes correlated with observed histopathological alterations at doses of 125 mg/kg/day and higher. Notably:

- Increased liver weights were observed alongside elevated levels of liver injury biomarkers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) .

Case Study 2: Reproductive Health

Epidemiological studies have indicated associations between PFBS exposure and reproductive health outcomes. In particular:

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIYDBQRYCWOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2H, C4HF9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895519 | |

| Record name | Perfluorobutane-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34642-43-8 | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34642-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutane-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。